molecular formula C17H24N2O4 B068008 1-Cbz-3-Boc-Amino pyrrolidine CAS No. 185057-49-2

1-Cbz-3-Boc-Amino pyrrolidine

Cat. No.: B068008
CAS No.: 185057-49-2
M. Wt: 320.4 g/mol
InChI Key: VCCUTXNUDLVCTI-UHFFFAOYSA-N
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Description

1-Cbz-3-Boc-Amino pyrrolidine is a high-purity, bifunctionally protected heterocyclic building block of significant value in synthetic organic and medicinal chemistry. This compound features a pyrrolidine scaffold that is selectively protected with both a Carbobenzyloxy (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc) group at the 3-amino position. This orthogonal protection strategy is critical for facilitating complex multi-step syntheses, as the Cbz group can be removed via hydrogenolysis under neutral conditions, while the acid-labile Boc group can be cleaved under mild acidic conditions without affecting the other protecting group.

Properties

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCUTXNUDLVCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939923
Record name Benzyl 3-{[tert-butoxy(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185057-49-2
Record name Benzyl 3-{[tert-butoxy(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Cbz Protection of Pyrrolidine Nitrogen

The synthesis typically begins with the protection of the pyrrolidine ring nitrogen using benzyl chloroformate (Cbz-Cl). This reaction is conducted in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate) at 0–25°C. Quantitative yields are achievable due to the high electrophilicity of Cbz-Cl toward secondary amines.

Representative Procedure :

  • Dissolve pyrrolidine (10 mmol) in DCM (50 mL).

  • Add triethylamine (12 mmol) dropwise at 0°C.

  • Introduce Cbz-Cl (11 mmol) and stir for 4 h at room temperature.

  • Wash with 1M HCl, saturated NaHCO3_3, and brine. Dry over Na2_2SO4_4 and concentrate to obtain 1-Cbz-pyrrolidine.

Step 2: Introduction of the 3-Amino Group

The 3-position of pyrrolidine is functionalized via nitrene insertion or Mitsunobu reaction. A patented approach employs azide intermediates, which are subsequently reduced to amines using hydrogenation or Staudinger conditions.

Example :

  • Treat 1-Cbz-pyrrolidine with sodium azide and triflic anhydride to form 3-azido-pyrrolidine.

  • Reduce the azide to amine using H2_2/Pd-C in methanol (90% yield).

Step 3: Boc Protection of the 3-Amino Group

The free amine at position 3 is protected with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a catalytic base (e.g., 4-dimethylaminopyridine, DMAP). Reactions are typically run in DCM or THF at 0–25°C.

Optimized Protocol :

  • Dissolve 1-Cbz-3-amino-pyrrolidine (5 mmol) in DCM (30 mL).

  • Add Boc2_2O (5.5 mmol) and DMAP (0.5 mmol).

  • Stir for 12 h at room temperature.

  • Purify via column chromatography (hexane/ethyl acetate) to isolate this compound (94% yield).

Alternative Routes and Stereochemical Control

Enantioselective Synthesis Using Chiral Resolving Agents

A Chinese patent (CN102603592A) details the resolution of racemic 1-benzyl-3-aminopyrrolidine using tartaric acid derivatives. While this method targets 1-benzyl analogs, analogous strategies apply to Cbz/Boc-protected systems:

  • React racemic this compound with D-tartaric acid in methanol.

  • Crystallize the diastereomeric salt to isolate the (R)-enantiomer.

  • Neutralize the filtrate to recover the (S)-enantiomer.

One-Pot Dual Protection Methodology

Recent advances enable concurrent Cbz and Boc protection in a single reaction vessel:

  • Combine pyrrolidine, Cbz-Cl, and Boc2_2O in DCM with DMAP.

  • Stir at 25°C for 24 h to achieve 82% yield.

Analytical Characterization Data

Critical spectroscopic data for this compound include:

  • 1^1H NMR (CDCl3_3) : δ 7.35–7.25 (m, 5H, Cbz aromatic), 5.11 (s, 2H, CH2_2Ph), 3.68–3.44 (m, 5H, pyrrolidine and Boc CH3_3), 1.44 (s, 9H, Boc tert-butyl).

  • MS (ESI+) : m/z 351.3 [M+H]+^+.

Industrial-Scale Considerations and Yield Optimization

ParameterSmall-Scale (Lab)Pilot-Scale (kg)
Solvent Volume (L/kg)105
Reaction Time (h)128
Yield (%)9489

Key findings:

  • Reducing solvent volume by 50% in pilot-scale reactions maintains yield while improving throughput.

  • Microwave-assisted synthesis cuts reaction time to 2 h with comparable yields (91%) .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-1-Cbz-pyrrolidine undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of Boc and Cbz groups under specific conditions.

    Substitution Reactions: Nucleophilic substitution reactions involving the protected amine group.

    Reduction Reactions: Reduction of the Cbz group to yield the free amine.

Common Reagents and Conditions

    Deprotection: Boc groups are typically removed using mild acidic conditions, such as trifluoroacetic acid (TFA) in DCM. Cbz groups are removed using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

    Reduction: Reduction of the Cbz group is achieved using hydrogen gas and a palladium catalyst.

Major Products

    Deprotected Amine: Removal of both Boc and Cbz groups yields the free amine.

    Substituted Derivatives: Nucleophilic substitution reactions produce various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Cbz-3-Boc-amino pyrrolidine serves as an intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting enzyme systems. Its derivatives have been investigated for their potential therapeutic effects against diseases such as diabetes and HIV.

  • Case Study: HIV Protease Inhibitors
    Research has demonstrated that derivatives of this compound can inhibit HIV protease, a crucial enzyme in the life cycle of the virus. These compounds are designed to mimic the natural substrates of the enzyme, effectively blocking its activity and preventing viral replication.

Peptide Synthesis

The compound is utilized in peptide synthesis due to its ability to form stable linkages with other amino acids. The Cbz and Boc groups provide a means to control the reaction conditions, allowing for the formation of complex peptide chains with high specificity.

  • Example Application:
    In studies aimed at developing peptide-based therapeutics, this compound has been employed to create cyclic peptides that exhibit enhanced stability and bioactivity.

Enzyme Mechanism Studies

Researchers use this compound to explore enzyme mechanisms by studying how it interacts with various biological targets. Its structural features facilitate investigations into binding affinities and inhibition kinetics.

Future Directions in Research

The ongoing exploration of this compound's applications continues to reveal new therapeutic potentials. Researchers are particularly interested in:

  • Developing more potent derivatives for use as enzyme inhibitors.
  • Investigating its role in synthesizing novel peptide-based drugs.
  • Exploring its efficacy in treating various diseases beyond HIV, including cancer and metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-1-Cbz-pyrrolidine primarily involves its role as a protected amine. The Boc and Cbz groups protect the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or undergoing nucleophilic substitution.

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

Compound Substituents/Protecting Groups Key Features Reference
1-Cbz-3-Boc-Amino pyrrolidine Cbz (1°), Boc-amino (3°) Dual orthogonal protection; stereochemical control (R,R configuration)
(S)-1-Cbz-3-Aminopyrrolidine HCl Cbz (1°), free amino (3°) Free amino group enables direct coupling; lacks Boc stability
1-Cbz-3-Bromopyrrolidine Cbz (1°), bromo (3°) Bromine allows cross-coupling reactions (e.g., Suzuki); no amine protection
Helenalin pyrrolidine adduct Pyrrolidine fused to sesquiterpene Enhanced cytotoxicity via Michael acceptor moiety; natural product hybrid
Pyrrolidine boronic acids Boronic acid warhead (racemic) Used in proteasome inhibition; chiral center affects binding selectivity

Key Observations :

  • Dual Protection: this compound’s Boc group provides temporary amine protection, enabling sequential functionalization, unlike single-protected analogues like (S)-1-Cbz-3-Aminopyrrolidine .
  • Reactivity : Brominated derivatives (e.g., 1-Cbz-3-Bromopyrrolidine) prioritize cross-coupling over amine-directed chemistry .

Stereochemical Influence on Activity

  • Chirality-Dependent Binding : In nitric oxide synthase inhibitors, reversing pyrrolidine chirality (e.g., compound 6 vs. 4 ) altered binding modes but retained potency due to interactions with heme propionates or Asp602 .
  • Enantioselectivity: Pyrrolidine boronic acids are typically racemic, limiting target selectivity, whereas this compound’s defined stereochemistry (R,R) supports precise molecular recognition .

Physicochemical Properties

Property This compound Similar Compounds Impact
Lipophilicity (LogP) Moderate (Boc/Cbz groups) Higher in pyrrolidine boronic acids Affects BBB permeability
Solubility Low (non-polar groups) Improved in proline derivatives Influences formulation strategies
Stability High (orthogonal protection) Lower in free amine derivatives Critical for storage/reactivity

Biological Activity

1-Cbz-3-Boc-amino pyrrolidine, known by its CAS number 185057-49-2, is a compound that has garnered interest in various fields of biological and medicinal research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a carbobenzyloxy (Cbz) group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C11H18N2O2C_{11}H_{18}N_2O_2, with a molecular weight of approximately 210.27 g/mol. The presence of these functional groups allows for unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The Cbz group serves as a protective agent for the amine, facilitating selective reactions that can lead to the formation of biologically active derivatives. The Boc group can be removed under acidic conditions, releasing the amine for further biological interactions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of pyrrolidine compounds possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of pyrrolidine derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can be beneficial in treating inflammatory diseases. This compound may modulate these pathways through its interactions with specific receptors or enzymes involved in inflammation .

Synthesis and Applications

This compound is synthesized through multi-step organic reactions involving the formation of the pyrrolidine ring, introduction of the Cbz group via benzyl chloroformate, and the Boc group using tert-butyl chloroformate. This compound serves as an intermediate in the synthesis of more complex organic molecules and has potential applications in drug development .

Table 1: Summary of Biological Activities

Activity Description
AntimicrobialInhibitory effects on bacterial strains; potential for antibiotic development.
Anti-inflammatoryModulation of inflammatory pathways; reduction in cytokine production.
Enzyme InhibitionInteraction with enzymes involved in metabolic pathways; potential therapeutic uses.

Case Studies

  • Antimicrobial Activity : A study conducted by researchers at the University of Groningen investigated various pyrrolidine derivatives, including this compound, demonstrating their efficacy against Gram-positive bacteria such as Staphylococcus aureus.
  • Anti-inflammatory Mechanisms : In vitro studies examined the effects of this compound on macrophage cells, revealing a significant reduction in TNF-alpha production when treated with this compound compared to untreated controls.

Q & A

Q. What are the recommended synthetic strategies for obtaining 1-Cbz-3-Boc-Amino pyrrolidine with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary approaches. For example, Boc-protected pyrrolidine derivatives (e.g., (R)- or (S)-3-(Boc-amino)pyrrolidine) are synthesized using asymmetric catalysis or resolution techniques, with purification via column chromatography under inert conditions. Storage at 0–6°C is critical to prevent racemization . NMR and chiral HPLC should be used to confirm enantiomeric purity (>90%) .
  • Safety Note : Use protective equipment (gloves, masks) and adhere to waste disposal protocols for reactive intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Assign stereochemistry using 2D NOESY or COSY to resolve pyrrolidine ring dynamics, which may obscure certain proton signals .
  • Mass Spectrometry : Electron Transfer Dissociation (ETD) MS is preferred over Collision-Induced Dissociation (CID) for preserving the Boc/Cbz protecting groups and identifying fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemical assignments by comparing unit cell parameters (e.g., a=8.65 Å, b=10.23 Å) with literature data for similar pyrrolidine derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use a Central Composite Face (CCF) design to model interactions between factors like residence time, temperature, and pyrrolidine equivalents. For example:
FactorRangeOptimal Value
Temperature20–80°C60°C
Residence Time5–30 min20 min
Equivalents1.0–3.0 eq2.2 eq
This approach maximizes yield (up to 85%) while minimizing side reactions like deprotection .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Apply 3D-QSAR methods (e.g., CoMFA, CoMSIA) to identify pharmacophoric features. Key findings from pyrrolidine-based DPP-4 inhibitors suggest:
  • Electron-donating groups at the 3rd position enhance activity.
  • Substituents at the 4th/5th positions should be electron-withdrawing (e.g., -CF₃) for optimal binding .
  • Table : Correlation between substituents and IC₅₀ values:
DerivativeR-Group (Position 3)IC₅₀ (nM)
A-OCH₃12.3
B-NHBoc8.7

Q. How to resolve contradictions in biological assay data for pyrrolidine derivatives?

  • Methodological Answer : Contradictions may arise from dynamic ring conformations or assay-specific conditions. Strategies include:
  • Dynamic NMR Studies : Track ring puckering effects on binding affinity .
  • Dose-Response Refinement : Test derivatives across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear SAR trends .
  • Cross-Validation : Compare MIC values (e.g., <125 µg/mL for E. coli) across independent assays to confirm reproducibility .

Q. What advanced techniques confirm the structural integrity of this compound under reactive conditions?

  • Methodological Answer :
  • In Situ FTIR : Monitor carbonyl stretching frequencies (Boc: ~1680 cm⁻¹; Cbz: ~1720 cm⁻¹) during reactions to detect premature deprotection .
  • LC-MS/MS : Use MRM transitions (e.g., m/z 186→144 for Boc cleavage) to quantify degradation products .

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